molecular formula C22H26FNO4S B11407916 2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

Cat. No.: B11407916
M. Wt: 419.5 g/mol
InChI Key: MYQRSWGOMAXINE-UHFFFAOYSA-N
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Description

2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide is a complex organic compound that features a benzamide core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines.

    Introduction of the Butoxy Group: The butoxy group can be introduced via etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Dioxidotetrahydrothiophenyl Group: This step involves the formation of a sulfone group, which can be achieved through the oxidation of a thiophene derivative.

    Addition of the Fluorobenzyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the fluorobenzyl group may enhance its binding affinity to certain proteins, while the dioxidotetrahydrothiophenyl group could influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-chlorobenzyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbenzyl)benzamide: Similar structure but with a methyl group instead of fluorine.

    2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-bromobenzyl)benzamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets, distinguishing it from its analogs.

Properties

Molecular Formula

C22H26FNO4S

Molecular Weight

419.5 g/mol

IUPAC Name

2-butoxy-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C22H26FNO4S/c1-2-3-12-28-21-10-5-4-9-20(21)22(25)24(19-11-13-29(26,27)16-19)15-17-7-6-8-18(23)14-17/h4-10,14,19H,2-3,11-13,15-16H2,1H3

InChI Key

MYQRSWGOMAXINE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

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